5-Methoxyl-8-bromo-2-tetralone
Description
Historical Context and Evolution of Tetralone Synthesis
The synthesis of the tetralone framework has a rich history, with early methods dating back to the foundational era of modern organic chemistry. One of the most classical and enduring methods is the intramolecular Friedel-Crafts acylation. This reaction typically involves the cyclization of a γ-phenylbutyric acid derivative using a strong acid or Lewis acid catalyst. prepchem.com For instance, γ-phenylbutyric acid can be converted to its acid chloride and then treated with aluminum chloride to yield α-tetralone. Polyphosphoric acid (PPA) also became a common reagent for catalyzing this type of cyclization. guidechem.com
Another early and significant approach was the oxidation of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). prepchem.comtandfonline.com This method, often utilizing oxidizing agents like chromic anhydride (B1165640) or even atmospheric oxygen with metal catalysts, provided a direct route to α-tetralone. prepchem.comtandfonline.com
The synthesis of β-tetralones historically involved different strategies, such as the Birch reduction of β-naphthyl methyl ether using sodium in liquid ammonia (B1221849) and alcohol, followed by hydrolysis of the resulting enol ether. acs.org
Over the decades, the synthetic repertoire for accessing tetralones has expanded considerably. More contemporary methods include:
Annelation Reactions: The reaction of phenylacetyl chlorides with ethylene (B1197577) in the presence of a Lewis acid like aluminum chloride provides a direct route to 2-tetralones. patsnap.comwipo.int
Rearrangement Reactions: Acid-catalyzed rearrangements of α-phenylcyclobutanones have been shown to produce substituted 2-tetralones. cdnsciencepub.com
Palladium-Catalyzed Reactions: Modern cross-coupling strategies have been employed to construct precursors for tetralones. guidechem.com
Radical Cyclizations: These methods offer alternative pathways for forming the bicyclic ring system. acs.org
This evolution from classical condensation and oxidation reactions to sophisticated metal-catalyzed and rearrangement strategies reflects the broader advancements in the field of organic synthesis, continually providing more efficient and selective routes to this important class of compounds.
Significance of Tetralones as Key Synthetic Intermediates in Organic Synthesis
The significance of tetralones stems from their utility as versatile synthetic intermediates. guidechem.comguidechem.combiosynth.com The combination of an aromatic ring and a reactive ketone functionality within a rigid bicyclic framework allows for a wide array of chemical transformations. This makes them ideal starting points for the total synthesis of complex natural products and for the construction of novel pharmaceutical agents. acs.orgpatsnap.com
Substituted tetralones are foundational building blocks in the synthesis of numerous therapeutically important molecules:
Pharmaceuticals: They are precursors to antibiotics, antidepressants, and acetylcholinesterase inhibitors for treating Alzheimer's disease. guidechem.combiosynth.compatsnap.com For example, tetralone is a key precursor for the antidepressant drug sertraline, and 6-methoxy-1-tetralone (B92454) is an intermediate in the synthesis of steroidal drugs. guidechem.com
Antitumor Agents: Many synthetic routes toward potent alkaloids with antitumor and anticancer activity utilize a tetralone intermediate. biosynth.com
Metabolic Disease Therapeutics: A novel series of tetralone derivatives were developed as potent inhibitors of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), a target for treating obesity and type 2 diabetes. cdnsciencepub.com
Central Nervous System (CNS) Agents: 8-Bromo-2-tetralone (B58458) is an important intermediate for synthesizing selective 5-HT6 receptor antagonists, which have potential for treating CNS disorders like Parkinson's disease. guidechem.com
Agrochemicals: The tetralone skeleton is used to produce various agricultural agents, including insecticides.
Plant Science: Bicyclic analogues of the plant hormone abscisic acid based on the tetralone structure have been synthesized and shown to have high biological activity. evitachem.com
The reactivity of the α-methylene group adjacent to the ketone is particularly useful, enabling aldol (B89426) condensations, alkylations, and other carbon-carbon bond-forming reactions to build molecular complexity. prepchem.com Furthermore, the aromatic ring can be functionalized through electrophilic substitution, and the ketone can be transformed into a variety of other functional groups, highlighting the synthetic versatility of the tetralone scaffold.
Overview of 5-Methoxyl-8-bromo-2-tetralone within the Tetralone Class
Within the large family of tetralones, this compound (IUPAC name: 8-bromo-5-methoxy-3,4-dihydro-1H-naphthalen-2-one) is a specifically substituted derivative that holds potential as a highly functionalized synthetic intermediate. Its structure is defined by a β-tetralone core with two distinct substituents on the aromatic ring: an electron-donating methoxy (B1213986) group at position C5 and an electron-withdrawing bromine atom at position C8.
| Property | Value |
| IUPAC Name | 8-bromo-5-methoxy-3,4-dihydro-1H-naphthalen-2-one |
| Molecular Formula | C₁₁H₁₁BrO₂ |
| Molecular Weight | 255.11 g/mol |
| CAS Number | 361432-52-2 |
| Core Structure | β-Tetralone |
While direct synthetic routes to this exact molecule are not extensively documented in dedicated literature, a plausible pathway can be inferred from established methods for related compounds. A logical approach would involve the synthesis of 5-methoxy-2-tetralone (B30793), which can be prepared from 3-methoxyphenylacetic acid and ethylene, followed by a regioselective bromination step. guidechem.compatsnap.com The directing effects of the C5-methoxy group would be expected to influence the position of bromination.
The substitution pattern of this compound creates a unique electronic profile that has significant implications for its chemical reactivity. The two substituents on the aromatic ring have opposing electronic effects, setting up a "push-pull" system that can be exploited in targeted synthetic transformations.
Electronic Effects of Substituents:
5-Methoxy Group: The methoxy group is a strong electron-donating group (EDG) through resonance and a weak electron-withdrawing group through induction. minia.edu.eg Its primary effect is to activate the aromatic ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution (EAS). libretexts.org It strongly directs incoming electrophiles to the ortho and para positions. In the case of a 5-substituted tetralone, this would activate the C6 and C8 positions. Studies on the nitration of 5-methoxy-1-tetralone (B1585004) show that substitution occurs at both the C6 and C8 positions. materialsciencejournal.org
8-Bromo Group: The bromine atom is an electron-withdrawing group (EWG) through induction due to its electronegativity, which deactivates the ring towards EAS compared to benzene (B151609). minia.edu.eglibretexts.org However, through resonance, its lone pairs can donate electron density, making it an ortho, para-director. libretexts.org The presence of bromine at a specific position provides a crucial synthetic handle.
Theoretical Reactivity:
Reactivity at the Bromine Site: The carbon-bromine bond at C8 is a key site for transformation. The bromine atom can act as a leaving group in nucleophilic aromatic substitution (SNA_r) reactions, although this typically requires harsh conditions or a strongly activated ring. More importantly, it is an ideal site for modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, vinyl, or alkynyl groups at the C8 position, offering a powerful method for building molecular complexity.
Reactivity of the Ketone and α-Carbons: Like other tetralones, the carbonyl group can be reduced to an alcohol or converted to an amine via reductive amination. The adjacent methylene (B1212753) carbons (at C1 and C3) are α to the ketone, making their protons acidic. They can be deprotonated to form an enolate, which can then react with various electrophiles, enabling alkylation, acylation, and condensation reactions at these positions.
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-5-methoxy-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-11-5-4-10(12)9-6-7(13)2-3-8(9)11/h4-5H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFRKXLZZQPQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)CC2=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721833 | |
| Record name | 8-Bromo-5-methoxy-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361432-52-2 | |
| Record name | 8-Bromo-5-methoxy-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Methoxyl 8 Bromo 2 Tetralone
Established Synthetic Routes to the 2-Tetralone (B1666913) Framework
The 2-tetralone core is a versatile structural motif found in numerous natural products and pharmaceutical agents. semanticscholar.org Its synthesis has been approached through various classic and modern organic reactions, each offering distinct advantages in terms of starting material availability, scalability, and substituent compatibility.
Birch Reduction Strategies for Methoxy-Substituted Naphthalenes
The Birch reduction, a dissolving metal reduction in liquid ammonia (B1221849), is a powerful method for the partial reduction of aromatic rings, providing access to cyclohexadienes. youtube.com This strategy is particularly effective for the synthesis of methoxy-substituted 2-tetralones from the corresponding dimethoxynaphthalenes.
A prominent example is the synthesis of 5-methoxy-2-tetralone (B30793) from 1,6-dimethoxynaphthalene (B30794). google.com The reaction proceeds by treating the naphthalene (B1677914) precursor with an alkali metal, typically sodium, in a mixture of liquid ammonia and an alcohol like ethanol (B145695), which serves as a proton source. google.com The electron-donating methoxy (B1213986) group directs the reduction to the unsubstituted ring. The resulting enol ether intermediate is then hydrolyzed under acidic conditions to yield the desired 2-tetralone. A patented process describes preparing 5-methoxy-2-tetralone by reducing 1,6-dimethoxynaphthalene with metallic sodium in an ethanol and ammonia medium at temperatures between 15-35°C. google.com
Table 1: Birch Reduction for 5-Methoxy-2-tetralone Synthesis
| Precursor | Reagents | Conditions | Product | Yield | Reference |
|---|
This methodology benefits from readily available starting materials and offers a direct route to the 2-tetralone core with the methoxy group already in place.
Friedel-Crafts Acylation/Cyclization Approaches
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. wikipedia.org Intramolecular Friedel-Crafts acylation is a common and effective method for cyclizing an appropriate acyl chloride or carboxylic acid onto an aromatic ring to form a cyclic ketone, including the tetralone framework. semanticscholar.org
The general approach involves a precursor containing an aromatic ring and a side chain that can be converted into an acylating agent. For instance, a 4-arylbutyric acid or its corresponding acyl chloride can be cyclized in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃). While this method is highly effective for producing 1-tetralones, modifications are required for the synthesis of 2-tetralones. A clean-chemistry approach avoids the use of thionyl chloride and aluminum trichloride (B1173362) by using trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid to achieve a single-stage acylation-cycloalkylation. nih.gov
Synthesis from Phenylacetic Acid Precursors
A highly convergent and widely used strategy for constructing substituted 2-tetralones involves the use of phenylacetic acid derivatives. This approach builds the second ring onto the existing aromatic precursor.
The synthesis of 5-methoxy-2-tetralone from 3-methoxyphenylacetic acid exemplifies this route. The process typically involves two key steps:
Acylation: 3-methoxyphenylacetic acid is first converted to its more reactive acid chloride, 3-methoxyphenylacetyl chloride, by treatment with an agent like thionyl chloride (SOCl₂).
Cyclization: The resulting acyl chloride undergoes a Friedel-Crafts type reaction with ethylene (B1197577) in the presence of a Lewis acid catalyst. This step forms the six-membered aliphatic ring, yielding the 5-methoxy-2-tetralone skeleton. synarchive.com
An alternative route involves a single-stage process where a substituted phenylacetic acid reacts directly with a 1-alkene in a system of trifluoroacetic anhydride (TFAA) and phosphoric acid, leading to in situ formation of a mixed anhydride that acylates the alkene, followed by cycloalkylation. nih.gov This method offers a cleaner alternative to traditional Friedel-Crafts conditions. nih.gov
Notably, this strategy can also be employed to synthesize halogenated 2-tetralones directly. For example, 8-bromo-2-tetralone (B58458) has been synthesized starting from 2-bromo-phenylacetic acid and its corresponding acetyl chloride, which are then cyclized. guidechem.com This highlights the versatility of the phenylacetic acid precursor route for accessing a range of substituted 2-tetralones.
Carbonylic Transposition and Ring Expansion Methodologies
Advanced strategies for synthesizing 2-tetralones include carbonyl transposition and ring expansion reactions, which can provide access to the desired isomer from more readily available precursors.
1,2-Carbonyl Transposition: This method transforms a 1-tetralone (B52770) into a 2-tetralone. While several multi-step sequences exist, modern approaches have streamlined the process. A novel one-pot reaction has been developed that converts α-tetralone into β-tetralone in high yield (88%). rsc.orggoogle.comresearchgate.net The strategy involves forming an intermediate alkenyl triflate from the 1-tetralone, which then undergoes further transformation to yield the 2-tetralone. rsc.org
Ring Expansion Reactions: These reactions build the six-membered carbocyclic ring of the tetralone from a five-membered precursor, typically a substituted indanone. The Tiffeneau-Demjanov rearrangement is a classic example of such a one-carbon ring expansion. wikipedia.orgdbpedia.orgwikipedia.org The general sequence involves:
Formation of a cyanohydrin from a 1-indanone (B140024) derivative.
Reduction of the nitrile group to a primary amine, yielding a 1-(aminomethyl)-1-indanol.
Treatment of this β-amino alcohol with nitrous acid (HNO₂). This generates an unstable diazonium ion, which eliminates nitrogen gas to form a carbocation.
A subsequent 1,2-alkyl shift (rearrangement) occurs, leading to the expansion of the five-membered ring to a six-membered ring, resulting in the 2-tetralone product. synarchive.comslideshare.net
This methodology is particularly useful for creating specific substitution patterns that might be difficult to achieve through other routes.
Specific Synthesis of 5-Methoxyl-8-bromo-2-tetralone and Analogues
The synthesis of the target molecule, this compound, can be envisioned through two primary strategies: constructing the tetralone framework with the bromine atom already incorporated or introducing the bromine onto the pre-formed 5-methoxy-2-tetralone ring via selective halogenation.
Introduction of Bromine at the 8-Position via Selective Halogenation
The direct bromination of 5-methoxy-2-tetralone presents a challenge in regioselectivity, governed by the directing effects of the substituents on the aromatic ring.
Methoxy Group (-OCH₃): Located at the C5 position, the methoxy group is a powerful activating, ortho-, para-director due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.comlibretexts.org It strongly directs incoming electrophiles to the C6 (ortho) and C8 (para) positions.
Alkyl Ketone Framework: The fused, non-aromatic ring acts as an alkyl substituent, which is weakly activating and also an ortho-, para-director. However, its influence is significantly weaker than that of the methoxy group. The deactivating effect of the carbonyl group is primarily transmitted through the aliphatic ring and has a lesser impact on the aromatic ring's reactivity compared to the directly attached methoxy group.
Given these competing influences, the electrophilic bromination of 5-methoxy-2-tetralone is expected to yield a mixture of products, primarily the 6-bromo and 8-bromo isomers. The para-position (C8) is often favored over the ortho-position (C6) due to reduced steric hindrance. organicchemistrytutor.com
Table 2: Predicted Directing Effects in Bromination of 5-Methoxy-2-tetralone
| Position | Electronic Effect of -OCH₃ | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|
| C6 (ortho) | Activated (Resonance) | Moderate | Favorable |
| C7 (meta) | Deactivated | Low | Unfavorable |
Achieving high selectivity for the 8-bromo isomer would likely require careful optimization of reaction conditions, such as the choice of brominating agent (e.g., Br₂, N-bromosuccinimide (NBS)), solvent, and temperature, to exploit the subtle differences in the electronic and steric environment of the C6 and C8 positions. An alternative, unambiguous route involves starting with a precursor that already contains the bromine atom at the desired position, such as 2-bromo-phenylacetic acid, to construct the 8-bromo-2-tetralone framework directly. guidechem.com
Introduction of Methoxy Group at the 5-Position via Etherification and Reduction
A prevalent strategy for synthesizing the 5-methoxy-2-tetralone core involves a multi-step process beginning with 1,6-dihydroxynaphthalene. The initial step is a methylation reaction, a form of etherification, to convert the hydroxyl groups into methoxy groups, yielding 1,6-dimethoxynaphthalene. guidechem.com
Following etherification, the crucial reduction step is performed. The Birch reduction, using metallic sodium in an ethanol-ammonia medium, is a well-documented method for this transformation. guidechem.compatsnap.com This reaction selectively reduces one of the aromatic rings of 1,6-dimethoxynaphthalene. The process is conducted at a controlled temperature of 15-35°C for an extended period, typically 35 to 48 hours. guidechem.compatsnap.com Subsequent hydrolysis with dilute hydrochloric acid yields the target 5-methoxy-2-tetralone. patsnap.com This synthesis route is noted for its use of readily available raw materials and conditions that are amenable to industrial scaling. guidechem.com
| Parameter | Value/Condition | Source(s) |
| Starting Material | 1,6-dihydroxynaphthalene | guidechem.com |
| Intermediate | 1,6-dimethoxynaphthalene | guidechem.compatsnap.com |
| Reduction Reagent | Metallic Sodium | guidechem.compatsnap.com |
| Solvent/Medium | Anhydrous Ethanol & Liquid Ammonia | guidechem.compatsnap.com |
| Temperature | 15-35°C | guidechem.compatsnap.com |
| Reaction Time | 35-48 hours | guidechem.compatsnap.com |
| Final Product (pre-bromination) | 5-methoxy-2-tetralone | patsnap.comgoogle.com |
The yield and purity of the final product are sensitive to the reaction conditions. For instance, different experiments have reported yields ranging from 50% to 82%, with varying levels of by-products such as 2-tetralone and unreacted 1,6-dimethoxynaphthalene. google.com
Strategic Functional Group Interconversions for Positional Isomers
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.com This strategy is critical for creating positional isomers of complex molecules like tetralones, where the location of substituents on the aromatic ring significantly alters the molecule's properties and subsequent reactivity.
In the context of methoxy-tetralones, FGI can be employed to move or alter functional groups to synthesize various isomers. For example, a reported transformation of 1-hydroxy-5-methoxytetralin to 4-hydroxy-8-methoxy-1-tetralone was achieved in three steps: benzoylation, oxidation, and alkaline hydrolysis. researchgate.net While not directly involving the 8-bromo-2-tetralone, this illustrates the principle of using a sequence of protection, oxidation, and deprotection steps to re-position a hydroxyl group, which could then be converted to a methoxy group via etherification.
Common FGI reactions applicable to this scaffold include:
Oxidation/Reduction : The ketone of the tetralone can be reduced to an alcohol, and alcohols can be oxidized to ketones or carboxylic acids depending on the reagents used. solubilityofthings.comimperial.ac.uk
Substitution : Halogen atoms, such as the bromine at the 8-position, are excellent leaving groups for nucleophilic substitution reactions, potentially allowing for their replacement with other functional groups. vanderbilt.edu
Rearrangements : Certain reactions, like the Beckmann rearrangement of ketoximes, can alter the core structure of the molecule. researchgate.net
These interconversions provide synthetic pathways to access a library of tetralone derivatives from a common intermediate, which is essential for structure-activity relationship studies in medicinal chemistry.
Catalytic Systems and Reaction Optimizations in Tetralone Synthesis
The efficiency and selectivity of tetralone synthesis can be significantly enhanced through the use of catalytic systems and careful reaction optimization. These approaches aim to improve yields, reduce reaction times, and control stereochemistry.
Metal catalysis plays a pivotal role in modern organic synthesis. Copper catalysts, in particular, offer a cost-effective and environmentally friendlier alternative to other transition metals like palladium. organic-chemistry.org A key application relevant to the synthesis of methoxy-bromo-aromatic compounds is the copper-catalyzed methoxylation of aryl bromides. organic-chemistry.org
This type of cross-coupling reaction can be used to introduce a methoxy group onto an aromatic ring bearing a bromine atom. organic-chemistry.org A reported method uses a copper(I) bromide (CuBr) catalyst in combination with a specific oxalamide ligand (BHMPO) and a base like cesium carbonate (Cs₂CO₃) to couple aryl bromides with 9-BBN-OMe, a methoxy source. organic-chemistry.org This reaction proceeds under mild conditions and demonstrates high tolerance for various functional groups, making it a versatile tool for synthesizing anisole (B1667542) derivatives. organic-chemistry.org While not explicitly documented for 8-bromo-2-tetralone, this methodology represents a viable catalytic strategy for the late-stage introduction of the methoxy group onto a brominated tetralone precursor.
| Component | Role | Example | Source |
| Metal Catalyst | Facilitates cross-coupling | Copper(I) Bromide (CuBr) | organic-chemistry.org |
| Ligand | Stabilizes and activates catalyst | BHMPO (oxalamide ligand) | organic-chemistry.org |
| Base | Activates the nucleophile | Cesium Carbonate (Cs₂CO₃) | organic-chemistry.org |
| Methoxy Source | Provides the -OCH₃ group | 9-BBN-OMe | organic-chemistry.org |
Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific enantiomer. Consequently, the development of enantioselective methods for synthesizing chiral tetralones is of great importance. Several strategies have been successfully employed:
Chemo-enzymatic Methods : This approach utilizes enzymes for key stereoselective steps. For instance, the enantioselective synthesis of natural tetralones has been achieved using baker's yeast for the asymmetric reduction of an enal or using a lipase (B570770) for the kinetic resolution of a racemic alcohol precursor. nih.govresearchgate.net These enzymatic transformations produce chiral building blocks with high stereoisomeric purity. nih.gov
Asymmetric Catalysis : Transition metal catalysts paired with chiral ligands can effect highly enantioselective reactions. The iridium-catalyzed asymmetric hydrogenation of 4-alkyl-4-aryl-3-butenoic acids has been used to produce chiral precursors for tetralones with excellent enantioselectivity. semanticscholar.org Another example involves the rhodium-catalyzed enantioselective hydroacylation of ortho-allylbenzaldehydes to generate chiral 3,4-dihydronaphthalen-1(2H)-ones. organic-chemistry.org
Asymmetric Reduction : A racemic tetralone can be subjected to asymmetric reduction using a chiral reducing agent. This process selectively reduces one enantiomer to an alcohol, allowing for the separation of the unreacted enantiomer and the newly formed diastereomeric alcohols. google.com The separated alcohol can then be oxidized back to the single-enantiomer tetralone. google.com
Industrial Production Considerations and Process Chemistry
The transition from a laboratory-scale synthesis to large-scale industrial production requires careful consideration of factors such as cost, safety, scalability, and environmental impact. For 5-methoxy-2-tetralone, an important pharmaceutical intermediate, several synthetic routes have been developed with industrial production in mind. guidechem.comgoogle.com
One industrially viable method starts with 3-methoxyphenylacetic acid and ethylene. guidechem.comgoogle.comwipo.int The process involves converting the acid to 3-methoxyphenylacetyl chloride using thionyl chloride. This acid chloride then reacts with ethylene in a Friedel-Crafts type reaction to form the tetralone ring system. guidechem.comgoogle.com The crude product is often purified by forming a bisulfite addition product, which can be selectively precipitated and then decomposed back to the pure tetralone. guidechem.com This route is advantageous due to its use of inexpensive starting materials, mild reaction conditions, and high yield, making it suitable for large-scale manufacturing. google.comwipo.int
The Birch reduction method, starting from 1,6-dihydroxynaphthalene, is also considered for industrialization. guidechem.com However, the use of metallic sodium and liquid ammonia on a large scale presents significant safety and handling challenges that must be addressed with specialized equipment and rigorous protocols. patsnap.com Process optimization focuses on controlling the reaction temperature and the rate of sodium addition to maximize the selectivity for the desired product and minimize the formation of by-products, thereby simplifying purification. patsnap.com
Key considerations for industrial synthesis include:
Raw Material Cost and Availability : Starting materials like 3-methoxyphenylacetic acid are generally cheaper and more readily available than specialized reagents. google.com
Process Safety : Avoiding highly toxic reagents like dimethyl sulfate (B86663) and explosive-prone materials like metallic sodium is preferred. patsnap.com
Yield and Purity : High yields and purities reduce waste and the cost of downstream processing.
Waste Management : Routes that generate minimal and non-hazardous waste are more environmentally friendly and cost-effective. google.com
Chemical Reactivity and Transformative Reactions of 5 Methoxyl 8 Bromo 2 Tetralone
Reactivity Profile Influenced by Methoxy (B1213986) and Bromo Substituents
The reactivity of the bicyclic system of 5-Methoxyl-8-bromo-2-tetralone is significantly modulated by the electronic properties of the methoxy (-OCH₃) and bromo (-Br) groups attached to the aromatic ring. These substituents influence the electron density of the aromatic system, thereby affecting its susceptibility to electrophilic attack and its behavior in other reactions.
The reaction pathways of this compound are governed by the competing and complementary electronic effects—namely the resonance (mesomeric) and inductive effects—of its substituents.
Methoxy Group (-OCH₃): The methoxy group at the C-5 position exerts a strong electron-donating effect through resonance (+R) due to the lone pairs of electrons on the oxygen atom, which can be delocalized into the aromatic ring. Conversely, it has a moderate electron-withdrawing inductive effect (-I) because of the higher electronegativity of oxygen compared to carbon. In aromatic systems, the resonance effect of the methoxy group typically dominates, making the ring more electron-rich and thus more reactive towards electrophiles. libretexts.orglibretexts.org This effect increases the electron density primarily at the ortho and para positions relative to the substituent.
Bromo Group (-Br): The bromine atom at the C-8 position exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weak electron-donating resonance effect (+R) via its lone pair electrons. For halogens, the inductive effect strongly outweighs the resonance effect, resulting in a net withdrawal of electron density from the aromatic ring. libretexts.org This deactivates the ring towards electrophilic substitution compared to unsubstituted benzene (B151609).
The combination of a strongly activating methoxy group and a deactivating bromo group creates a nuanced reactivity profile. The methoxy group enhances the nucleophilicity of the aromatic ring, while the bromo group diminishes it. Furthermore, the bromo-substituent serves as a key functional handle for various cross-coupling and substitution reactions.
Characteristic Reactions of the Ketone Functionality
The carbonyl group at the C-2 position is a primary site for chemical transformations, undergoing typical reactions characteristic of ketones, such as reduction and derivatization.
The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 5-Methoxyl-8-bromo-3,4-dihydronaphthalen-2-ol. This transformation is commonly achieved using metal hydride reagents. For instance, sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol (B145695) is a standard and effective method for this reduction. This reaction is highly selective for the carbonyl group, leaving the aromatic ring and the carbon-bromine bond intact. The reduction of a similar substituted tetralone, 7-methoxy-α-tetralone, proceeds efficiently using NaBH₄. researchgate.net
| Reactant | Reagent | Solvent | Product | Typical Yield |
|---|---|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) | Ethanol (EtOH) | 5-Methoxyl-8-bromo-3,4-dihydronaphthalen-2-ol | High |
The carbonyl group serves as a point for derivatization to form a variety of other functional groups. These reactions are fundamental in synthetic chemistry for creating more complex molecules. Common derivatization reactions include:
Formation of Imines and Related Compounds: Reaction with primary amines yields imines (Schiff bases). Similarly, reactions with hydroxylamine (NH₂OH) and hydrazine (N₂H₄) or its derivatives produce oximes and hydrazones, respectively. These reactions involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration.
Wittig Reaction: The ketone can be converted into an alkene through the Wittig reaction. This involves reacting the tetralone with a phosphorus ylide (a Wittig reagent), replacing the C=O bond with a C=C double bond. The structure of the ylide determines the substituent on the newly formed double bond.
| Reaction Type | Reagent | Product Functional Group |
|---|---|---|
| Oximation | Hydroxylamine (NH₂OH) | Oxime |
| Hydrazone Formation | Hydrazine (N₂H₄) | Hydrazone |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene |
Reactions at the Bromine Atom
The bromine atom at the C-8 position is an excellent leaving group and a versatile handle for introducing a wide array of substituents onto the aromatic ring, primarily through metal-catalyzed cross-coupling reactions.
While direct nucleophilic aromatic substitution on the electron-rich ring is challenging, the bromine atom is highly amenable to substitution via transition-metal catalysis. Aryl bromides are standard substrates for many named reactions that form new carbon-carbon and carbon-heteroatom bonds. The compound 8-Bromo-2-tetralone (B58458) is noted as an important intermediate for synthesizing selective 5-HT₆ receptor antagonists, indicating the utility of the bromine atom in forming more complex structures. guidechem.com
Potential transformations include:
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, introducing a new aryl or vinyl group.
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene, extending the carbon skeleton.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine (primary or secondary) to form a new C-N bond, yielding an arylamine derivative.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl group.
| Reaction Name | Nucleophile/Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki Coupling | Organoboron Compound (R-B(OH)₂) | Pd(0) catalyst + Base | C-C (Aryl-Aryl) | Biaryl derivative |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst + Ligand + Base | C-N | Arylamine derivative |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst + Cu(I) salt + Base | C-C (Aryl-Alkynyl) | Alkynyl derivative |
Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki, Heck)
The presence of a bromine atom on the aromatic ring at the C-8 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds. The reactivity of aryl halides in these reactions typically follows the order I > OTf > Br >> Cl wikipedia.orgtcichemicals.com.
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base wikipedia.orglibretexts.org. The reaction is highly valued for its tolerance of a wide range of functional groups, the commercial availability of diverse boronic acids, and the low toxicity of its boron-containing byproducts organic-chemistry.org. For this compound, a Suzuki reaction would replace the bromine atom with a new aryl, vinyl, or alkyl group, providing a direct route to substituted 5-methoxy-2-tetralone (B30793) derivatives. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronate species, and reductive elimination to yield the final product and regenerate the catalyst libretexts.orgyonedalabs.com.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base wikipedia.orglibretexts.orgorganic-chemistry.org. This transformation is a powerful method for the synthesis of substituted alkenes wikipedia.org. The reaction typically proceeds via oxidative addition of the palladium catalyst to the aryl bromide, followed by migratory insertion of the alkene and subsequent β-hydride elimination libretexts.org. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and stereoselectivity nih.gov.
Below is a table summarizing typical conditions for these cross-coupling reactions as applied to aryl bromides.
| Reaction | Catalyst | Ligand (Example) | Base (Example) | Solvent (Example) | Coupling Partner |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, PCy₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF (often with water) | Arylboronic acid |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Alkene (e.g., Styrene, Acrylate) |
Reactions at the Aromatic Ring
Electrophilic Aromatic Substitution (considering Regioselectivity)
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The regiochemical outcome of such reactions on substituted benzene rings is dictated by the electronic properties of the existing substituents youtube.com. In this compound, the aromatic ring possesses two substituents: a methoxy group at C-5 and a bromine atom at C-8.
Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+R effect). It is an ortho-, para-director youtube.comnih.gov.
Bromo Group (-Br): This is a deactivating group due to its electron-withdrawing inductive effect (-I effect). However, it is also an ortho-, para-director because its lone pairs can donate electron density through resonance (+R effect), which stabilizes the arenium ion intermediate for ortho and para attack nih.gov.
When multiple substituents are present, the directing effect of the most powerful activating group generally controls the position of substitution. In this case, the methoxy group is a much stronger activator than the bromo group is a deactivator. Therefore, the methoxy group will determine the regioselectivity rsc.org.
The positions relative to the methoxy group are:
Ortho-positions: C-6 and C-4 (C-4 is part of the fused aliphatic ring).
Para-position: C-7 (also part of the fused aliphatic ring).
The position C-8 is ortho to the methoxy group but is already occupied by the bromine atom. The most likely site for an incoming electrophile is therefore the C-6 position, which is ortho to the strongly activating methoxy group and meta to the deactivating bromo group.
| Substituent | Position | Electronic Effect | Directing Influence | Predicted Site of Substitution |
| 5-Methoxy | Activating | +R > -I | Ortho, Para | C-6 |
| 8-Bromo | Deactivating | -I > +R | Ortho, Para | C-7 (ortho, but sterically hindered and adjacent to fused ring), C-5 (para, blocked) |
Oxidation Reactions
The tetralone scaffold can undergo oxidation reactions that lead to aromatization. Treatment of methoxy-substituted tetralones with certain reagents can result in the formation of the corresponding naphthol or methoxynaphthalene derivatives. For instance, the oxidation of related dimethoxy tetralin compounds with reagents like chromic acid is known to occur researchgate.net. Similarly, treatment of tetralones with reagents like boron trifluoride etherate in acetic anhydride (B1165640) has been shown to yield fully aromatized products researchgate.net. For this compound, oxidation could potentially lead to the formation of 5-methoxy-8-bromo-2-naphthol. This transformation converts the tetralone into a more extended aromatic system, which can be a valuable intermediate for further synthetic elaborations.
Construction of Advanced Molecular Scaffolds from this compound
The combination of a ketone, an aryl bromide, and a substituted aromatic ring makes this compound a valuable starting material for building more complex molecular frameworks.
Formation of Polycyclic and Fused Ring Systems
The tetralone core serves as a foundational A/B ring system for the construction of more elaborate polycyclic structures. Synthetic strategies can be designed to build additional rings onto this scaffold. One approach involves intramolecular cyclization reactions. For example, after a cross-coupling reaction at the C-8 position to introduce a suitable side chain, an intramolecular Friedel-Crafts acylation or alkylation could be employed to form a new ring fused at the C-6 and C-7 positions.
Furthermore, domino reactions initiated from precursors related to tetralones have been shown to produce stereochemically complex tricyclic frameworks in a single pot nih.gov. Such methodologies, often mediated by Lewis acids like boron tribromide, can facilitate a cascade of bond-forming events, including Friedel-Crafts-type additions and annulations, to rapidly build molecular complexity nih.gov. Derivatives of this compound could be designed to undergo similar transformations, leading to novel polycyclic systems.
Synthesis of Novel Heterocyclic Compounds
The carbonyl group at the C-2 position is a key functional handle for the synthesis of a wide variety of heterocyclic compounds fused or attached to the tetralone framework wikipedia.org. The ketone can readily participate in condensation reactions with binucleophilic reagents.
Reaction with Hydrazines: Condensation with hydrazine or substituted hydrazines (e.g., phenylhydrazine) would yield pyrazoline derivatives fused to the tetralone core researchgate.net.
Reaction with Hydroxylamine: Treatment with hydroxylamine hydrochloride would produce the corresponding oxime, which can be cyclized to form isoxazoline derivatives.
Multicomponent Reactions: 2-Tetralones can participate in one-pot multicomponent reactions. For example, condensation with an aromatic aldehyde and a source of cyanide (like malononitrile or cyanoacetamide) can lead to the formation of highly substituted benzo[h]quinoline derivatives researchgate.net.
Synthesis of Pyrimidines and Thiones: Reaction with urea or thiourea can be used to construct fused pyrimidine or pyrimidine-thione rings, respectively researchgate.net. Similarly, condensation with guanidine can afford fused aminopyrimidine systems.
These transformations highlight the utility of the 2-tetralone (B1666913) moiety in generating diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
| Reactant(s) | Resulting Heterocycle | General Reaction Type |
| Hydrazine / Phenylhydrazine | Pyrazoline / N-Phenylpyrazoline | Condensation |
| Aromatic Aldehyde + Malononitrile | Benzo[h]quinoline | Multicomponent Condensation |
| Guanidine | Fused Aminopyrimidine | Condensation / Cyclization |
| Thiourea | Fused Pyrimidine-thione | Condensation / Cyclization |
| 1H-indole-2,3-dione + Malononitrile | Spiro[benzo(h)chromene-indolone] | Multicomponent Condensation |
Applications in Advanced Organic Synthesis and Materials Science
Building Block in Total Synthesis of Complex Organic Molecules
The tetralone core is a frequently encountered structural motif in a wide array of bioactive natural products and serves as a foundational building block in their total synthesis. semanticscholar.org Organic chemists utilize substituted tetralones as key intermediates due to their inherent reactivity, which allows for the construction of additional rings and the introduction of diverse functional groups. The presence of the ketone, the aromatic ring, and substituents like methoxy (B1213986) and bromo groups in compounds like 5-Methoxyl-8-bromo-2-tetralone offers multiple reaction sites for elaboration into more complex structures. For instance, 8-bromo-2-tetralone (B58458) is recognized as a critical chemical building block that enables chemists to create diverse and complex molecular structures with potential therapeutic effects. nbinno.com
Precursor in Natural Product Synthesis
Methoxy-substituted tetralones are well-established starting materials in the synthesis of various natural products, particularly those belonging to the terpene family. researchgate.net The methoxy group can direct further aromatic substitutions and can be demethylated at a later synthetic stage if a phenol (B47542) group is required in the final target molecule. The bromine atom provides a handle for cross-coupling reactions, allowing for the introduction of complex carbon skeletons.
The structural analog, 5-methoxy-α-tetralone, has been successfully employed as a starting material in the synthesis of several complex terpenes. produccioncientificaluz.org Its application in preparing intermediates for highly oxygenated diterpenes and sesquiterpenes showcases the utility of the 5-methoxy-tetralone framework. researchgate.netproduccioncientificaluz.org
Table 1: Examples of Terpene Synthesis Utilizing a 5-Methoxy-α-tetralone Scaffold
| Target Compound | Class | Significance | Source |
|---|---|---|---|
| Triptolide | Diterpene | Exhibits significant antitumor and in vitro cytotoxic activity. | produccioncientificaluz.org |
| Cacalol | Sesquiterpene | A naturally occurring terpenoid. | researchgate.netproduccioncientificaluz.org |
The synthetic pathways to these natural products leverage the existing tetralone core to construct the intricate polycyclic systems characteristic of diterpenes and sesquiterpenes. produccioncientificaluz.org
The tetralone subunit is central to a variety of other bioactive natural products beyond terpenes. semanticscholar.org The synthesis of these molecules often involves the strategic use of substituted tetralones to build the core structure efficiently. For example, the tetralone scaffold is found in O-methylasparvenone, a nitrogen-free serotonin (B10506) receptor antagonist, and actinoranone, which shows cytotoxic activity against human colon cancer cells. semanticscholar.org The versatility of the tetralone ring system makes it a valuable precursor for a broad spectrum of biologically active compounds. semanticscholar.org
Role as a Key Intermediate in Pharmaceutical Synthesis
Structurally related compounds, specifically 8-bromo-2-tetralone and 5-methoxy-2-tetralone (B30793), are pivotal intermediates in the synthesis of a range of pharmaceutical agents. nbinno.compatsnap.comgoogle.com These scaffolds form the core of molecules designed to interact with specific biological targets, leading to therapeutic effects for various disorders.
The functionalized tetralone structure is a key component in the development of ligands for central nervous system (CNS) receptors. The specific substituents on the aromatic ring and their positions are crucial for determining the binding affinity and selectivity for different receptor subtypes.
Serotonin Receptors: 8-Bromo-2-tetralone serves as a key intermediate in the synthesis of selective 5-HT6 receptor antagonists. nbinno.comguidechem.com Ligands targeting this serotonin receptor subtype are investigated for their potential in treating CNS disorders. nbinno.com
Dopamine (B1211576) Receptors: The closely related 5-methoxy-2-tetralone is a decisive intermediate in the synthesis of Rotigotine. patsnap.comguidechem.com Rotigotine is a non-ergot dopamine receptor agonist used in the management of Parkinson's disease. patsnap.comgoogle.com
The strategic importance of the tetralone scaffold is evident in its application in the synthesis of drugs for a variety of conditions.
Parkinson's Syndrome Drugs: As mentioned, 5-methoxy-2-tetralone is a crucial precursor for Rotigotine, a transdermal patch used for treating Parkinson's disease. patsnap.comgoogle.comguidechem.com Furthermore, intermediates like 8-bromo-2-tetralone are used to develop selective 5-HT6 receptor antagonists, which also have potential therapeutic applications in managing CNS disorders, including Parkinson's disease. nbinno.comguidechem.com
Antidepressants: The tetralone framework is a precursor for the synthesis of the widely used antidepressant Sertraline. guidechem.comacs.org Additionally, 8-bromo-2-tetralone is a key intermediate for compounds investigated for the treatment of depression, highlighting its role in neurotransmitter modulation research. nbinno.com
Antitumor Agents: Methoxy-substituted tetralones have been utilized in the synthesis of compounds with significant anticancer properties. For instance, 5-methoxy-α-tetralone is a starting material for the synthesis of triptolide, a diterpene with potent antitumor activity. produccioncientificaluz.org It can also be converted to 8-methoxy-α-tetralone, a valuable precursor for ARQ-501 (β-lapachone), an anticancer agent that has been evaluated in clinical trials. produccioncientificaluz.orgccsenet.org The ultraviolet radiation of certain tetralone derivatives can also lead to the formation of benzoxanthones, a class of compounds investigated for their antitumor efficacy. nih.gov
Table 2: Pharmaceutical Agents and Precursors Derived from Related Tetralone Scaffolds
| Tetralone Intermediate | Therapeutic Agent/Target Class | Indication | Source |
|---|---|---|---|
| 5-Methoxy-2-tetralone | Rotigotine | Parkinson's Disease | patsnap.comgoogle.comguidechem.com |
| 8-Bromo-2-tetralone | Selective 5-HT6 Receptor Antagonists | CNS Disorders (e.g., Depression, Parkinson's) | nbinno.comguidechem.com |
| Tetralone (general) | Sertraline | Depression | guidechem.comacs.org |
| 5-Methoxy-α-tetralone | Triptolide | Antitumor | produccioncientificaluz.org |
Emerging Applications in Polymer and New Materials Chemistry
This compound is emerging as a compound of significant interest beyond its traditional applications, entering the realm of polymer science and the development of novel materials. Its unique molecular architecture, featuring a rigid bicyclic core and multiple reactive sites, makes it a versatile precursor for the synthesis of functional polymers and advanced materials with tailored properties. Researchers are exploring its potential as a foundational building block for materials with specific electronic, optical, and physical characteristics.
The core value of this compound in materials chemistry lies in its distinct functional groups, which can be selectively targeted to build complex macromolecular structures. This strategic functionalization allows for the precise tuning of the final material's properties.
Table 1: Functional Groups of this compound and Their Roles in Polymer Synthesis
| Functional Group | Position | Potential Role in Synthesis | Resulting Material Property |
|---|---|---|---|
| Aromatic Bromine | C-8 | Site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira coupling). | Forms the backbone of conjugated polymers, crucial for electroactive and photoactive properties. |
| Ketone Carbonyl | C-2 | Can undergo condensation reactions (e.g., Aldol (B89426), Claisen-Schmidt) to extend conjugation or create polymer side chains. tandfonline.comresearchgate.net | Enhances thermal stability and modifies solubility and optical properties (e.g., absorption, fluorescence). |
| Methoxy Group | C-5 | Acts as an electron-donating group to modulate the electronic properties of the aromatic system. | Tunes the HOMO/LUMO energy levels, influencing the color, conductivity, and efficiency of electronic materials. |
| Bicyclic Core | - | Provides structural rigidity and thermal stability to the polymer backbone. | Improves the morphological stability and performance lifetime of materials used in devices like OLEDs. |
The strategic position of the bromine atom on the aromatic ring is particularly noteworthy. It serves as an ideal handle for modern polymerization techniques, enabling the construction of conjugated polymers. These polymers, characterized by alternating single and double bonds, are the cornerstone of organic electronics. By polymerizing derivatives of this compound, scientists can create materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The methoxy group's electron-donating nature is expected to influence the optoelectronic properties of these polymers, a critical factor in designing materials for specific functions.
The tetralone scaffold itself is already recognized for its utility in electronic materials, as demonstrated by the use of other derivatives like 7-Methyl-1-tetralone as intermediates for OLEDs. nbinno.com The potential to synthesize new functional materials from this compound is a logical extension of this precedent. Furthermore, the ketone group offers a secondary route for modification, either before or after polymerization. It can be used to attach different side chains, which can be used to control solubility, intermolecular interactions, and the self-assembly of the polymers into well-ordered thin films—a crucial step for fabricating efficient electronic devices.
Research is also directed towards using tetralone condensates to create materials with nonlinear optical (NLO) properties. tandfonline.comresearchgate.net These materials can alter the properties of light and have applications in high-speed information processing and laser technology. tandfonline.comresearchgate.net By reacting the ketone group of this compound, novel NLO-active chromophores could be synthesized and subsequently incorporated into a polymer matrix, leading to the development of advanced photonic materials.
Table 2: Comparative Structural Features for Materials Science Applications
| Feature | This compound | 7-Methyl-1-tetralone |
|---|---|---|
| Scaffold | Tetralone | Tetralone |
| Primary Reactive Site for Polymerization | Bromo group (C-8) | Not present; requires further functionalization. |
| Property-Tuning Substituent | Methoxy group (electron-donating) | Methyl group (weakly electron-donating) |
| Secondary Reactive Site | Ketone (C-2) | Ketone (C-1) |
| Potential Application | Precursor for conjugated polymers (OLEDs, OPVs), NLO materials. | Intermediate for OLED materials. nbinno.com |
Analytical and Spectroscopic Characterization for Research Purity and Structure Elucidation
Advanced Spectroscopic Methods for Structural Assignment
Spectroscopic analysis is fundamental to elucidating the precise molecular structure of 5-Methoxyl-8-bromo-2-tetralone, ensuring all atoms are correctly placed and bonded.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: In ¹H NMR analysis of this compound, specific signals (resonances) corresponding to each chemically distinct proton are expected. The aromatic region would show signals for the two protons on the benzene (B151609) ring. A sharp singlet would be characteristic of the methoxy (B1213986) (-OCH₃) group's three protons. The aliphatic region would contain signals for the protons on the saturated portion of the tetralone ring structure, with their multiplicity (singlet, doublet, triplet, etc.) revealing information about adjacent protons.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. A distinct signal is expected for each unique carbon atom in the molecule. Key expected resonances include those for the carbonyl carbon (C=O) of the ketone, the aromatic carbons (including those bonded to the methoxy group and bromine), the methoxy carbon itself, and the aliphatic carbons of the tetralone ring.
Table 1: Expected Proton and Carbon Environments for this compound in NMR Spectroscopy
| Atom Type | Structural Environment | Expected Number of Signals | Notes |
| ¹H (Proton) | Aromatic (Ar-H) | 2 | Signals corresponding to protons on the substituted benzene ring. |
| Methoxy (-OCH₃) | 1 | A singlet integrating to three protons. | |
| Aliphatic (-CH₂-) | 3 | Signals for the three distinct methylene (B1212753) groups in the tetralone ring. | |
| ¹³C (Carbon) | Carbonyl (C=O) | 1 | Typically found in the downfield region of the spectrum. |
| Aromatic (Ar-C) | 6 | Six distinct signals for the carbons of the benzene ring. | |
| Methoxy (-OCH₃) | 1 | Signal for the single methoxy carbon. | |
| Aliphatic (-CH₂-) | 3 | Signals for the three methylene carbons in the tetralone ring. |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high precision by measuring its exact mass. For this compound (C₁₁H₁₁BrO₂), the theoretical monoisotopic mass can be calculated. nih.gov An experimental HRMS measurement, often using techniques like electrospray ionization (ESI), that matches this theoretical value confirms the molecular formula. beilstein-journals.org The presence of bromine is also readily identified by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two peaks (M and M+2) of nearly equal intensity.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₁₁BrO₂ | nih.gov |
| Theoretical Exact Mass | 253.99424 Da | nih.govguidechem.com |
| Isotopic Signature | Characteristic M/M+2 pattern due to the presence of one bromine atom. | N/A |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. A strong absorption band is anticipated for the carbonyl (C=O) stretching of the ketone. Other significant bands would include C-O stretching for the methoxy ether group, C-Br stretching, and absorptions related to the aromatic ring (C=C and C-H stretching).
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Ketone (C=O) | Stretch | ~1715 |
| Ether (Ar-O-CH₃) | Stretch | ~1250 and ~1040 |
| Aromatic Ring (C=C) | Stretch | ~1600 and ~1475 |
| Bromoalkane (C-Br) | Stretch | ~600-500 |
| Aromatic C-H | Stretch | ~3100-3000 |
| Aliphatic C-H | Stretch | ~3000-2850 |
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is essential for both the purification of this compound from reaction mixtures and the subsequent assessment of its purity.
Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction. researchgate.net In the synthesis of this compound, small aliquots of the reaction mixture can be spotted onto a TLC plate (typically silica (B1680970) gel). researchgate.net As the plate develops in a suitable solvent system (mobile phase), the starting materials, intermediates, and the final product will separate based on their differing polarities. By comparing the spots to known standards, chemists can track the consumption of reactants and the formation of the desired product. Visualization is often achieved under ultraviolet (UV) light. researchgate.net
Gas Chromatography (GC) is a powerful technique for assessing the purity of a volatile compound like this compound. In a typical GC analysis, the sample is vaporized and passed through a column. The components of the mixture separate based on their boiling points and interactions with the column's stationary phase. The detector then generates a chromatogram, which shows peaks corresponding to each component. The area under each peak is proportional to the amount of that substance in the mixture, allowing for a quantitative determination of the product's purity and the identification of any residual starting materials or by-products. google.com
X-ray Crystallography for Solid-State Structure Determination
The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. X-ray crystallography stands as the definitive method for elucidating this arrangement, providing unequivocal proof of molecular structure and offering insights into intermolecular interactions. However, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that a complete single-crystal X-ray diffraction study for this compound has not been reported.
The absence of published crystallographic data for this specific compound means that experimental details regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available. Consequently, a detailed analysis of bond lengths, bond angles, and intermolecular interactions based on experimental X-ray diffraction is not possible at this time.
For a definitive structural elucidation, a single-crystal X-ray diffraction experiment would need to be performed. This would involve growing a suitable single crystal of this compound, mounting it on a diffractometer, and irradiating it with X-rays. The resulting diffraction pattern would then be analyzed to determine the electron density distribution within the crystal, from which the precise atomic positions can be mapped.
Such an analysis would provide invaluable information, including:
Confirmation of Connectivity: Unambiguously confirming the covalent bonding framework of the molecule.
Molecular Conformation: Determining the preferred three-dimensional shape of the tetralone ring system and the orientation of the methoxy and bromo substituents.
Intermolecular Interactions: Identifying and characterizing any non-covalent interactions, such as hydrogen bonds, halogen bonds, or van der Waals forces, which govern the packing of molecules in the crystal lattice.
While experimental data is not available, computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict the solid-state structure of this compound. However, these theoretical models would require experimental validation from an X-ray crystallographic study for confirmation.
Computational and Theoretical Studies of 5 Methoxyl 8 Bromo 2 Tetralone
Electronic Structure and Reactivity Predictions
The electronic structure of 5-Methoxyl-8-bromo-2-tetralone is fundamentally dictated by the interplay of its constituent functional groups: the electron-donating methoxy (B1213986) group (-OCH₃), the electron-withdrawing and sterically bulky bromo group (-Br), and the carbonyl group (C=O) of the tetralone core. Computational methods such as Density Functional Theory (DFT) are instrumental in mapping this electronic landscape. nih.gov
Calculations of molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO) reveal the distribution of electron density and identify sites susceptible to electrophilic and nucleophilic attack. nih.gov The methoxy group enriches the aromatic ring with electron density, particularly at the ortho and para positions, while the bromine atom withdraws electron density through induction but can participate in resonance. The carbonyl group creates an electrophilic carbon center and an adjacent acidic α-carbon.
Average Local Ionization Energy (ALIE) calculations can further refine reactivity predictions by identifying the regions from which an electron is most easily removed, indicating susceptibility to oxidative processes. nih.gov These analyses collectively predict that the aromatic ring is activated towards electrophilic substitution, while the carbonyl group is a prime site for nucleophilic additions and condensations. The α-carbon positions are susceptible to deprotonation and subsequent alkylation or condensation reactions.
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁BrO₂ | PubChem nih.gov |
| Molecular Weight | 255.11 g/mol | PubChem nih.gov |
| XLogP3 | 2.3 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
| Exact Mass | 253.99424 Da | PubChem nih.gov |
| Topological Polar Surface Area | 26.3 Ų | PubChem nih.gov |
This table was generated based on data from PubChem CID 57349326. nih.gov
Conformational Analysis and Stereochemical Insights
The non-aromatic portion of the tetralone ring system is not planar and can adopt several conformations, typically described as half-chair or twist-boat forms. Conformational analysis, performed using methods like molecular mechanics (MMFF94s) or DFT, is crucial for identifying the lowest energy (most stable) conformers of this compound. nih.govresearchgate.netnih.gov
These computational searches reveal the potential energy surface (PES) of the molecule, locating various stable conformers and the transition states that separate them. nih.govresearchgate.net For 2-substituted tetralones, the substituent at the C2 position can exist in either an axial or equatorial position, with the equatorial position generally being more stable due to reduced steric hindrance. The precise conformational preference is influenced by the electronic and steric nature of the substituents on the aromatic ring. mdpi.com
Understanding the molecule's preferred conformation provides key stereochemical insights. For instance, in reactions involving the chiral center that can be formed at C2, the stereochemical outcome is often dictated by the accessibility of reagents to the different faces of the molecule in its most stable conformation. mdpi.comnih.gov Computational analysis can predict which diastereomeric transition state is lower in energy, thus forecasting the major product of a stereoselective reaction.
Reaction Mechanism Investigations through Computational Modeling
Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions involving this compound. larionovgroup.comuio.no Using DFT, researchers can map the entire reaction pathway from reactants to products, identifying key intermediates and, crucially, the transition state (TS) structures. researchgate.netsmu.edu The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes.
For example, in the bromination of a related methoxy tetralone, computational studies could model the electrophilic aromatic substitution mechanism. This would involve calculating the energies of the sigma-complex intermediates for substitution at different positions on the aromatic ring to determine the regioselectivity. Similarly, for a nucleophilic addition to the carbonyl group, modeling can determine whether the reaction proceeds via a direct or a stepwise pathway and can help rationalize the observed stereoselectivity. nih.gov These investigations provide a detailed, atomistic view of the reaction that is often inaccessible through experimental means alone. smu.edumdpi.com
Theoretical Structure-Reactivity Relationship Studies
Theoretical studies are pivotal in establishing structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR). researchgate.netresearchgate.net These studies correlate variations in the molecular structure of a series of compounds with changes in their chemical reactivity or biological activity. researchgate.netresearchgate.net For this compound and its analogues, computational chemistry provides a suite of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) that can be used in QSAR models. nih.gov
By systematically modifying the structure in-silico (e.g., changing the position or nature of the methoxy and bromo substituents) and calculating the resulting descriptors and predicted reactivity, a QSAR model can be built. nih.govnih.gov For instance, such models could predict how changes to the substitution pattern on the aromatic ring affect the compound's potency as an inhibitor of a specific enzyme. nih.gov These studies are essential in medicinal chemistry for the rational design of new derivatives with enhanced activity and selectivity, guiding synthetic efforts toward the most promising candidates. researchgate.netresearchgate.net
Thermodynamic and Kinetic Profiles of Transformations
A complete understanding of a chemical transformation requires knowledge of both its thermodynamic and kinetic profiles, both of which can be thoroughly investigated using computational methods. nih.govvirginia.edursc.org
Kinetic Profile: The kinetic profile is governed by the activation energy (Ea), which is the energy difference between the reactants and the transition state. researchgate.netresearchgate.netreddit.com Computational chemistry allows for the explicit calculation of this energy barrier. aps.orgnih.gov A lower activation energy corresponds to a faster reaction rate. By mapping the potential energy surface for a proposed reaction, all relevant transition states and intermediates can be located. zacros.org This allows for the comparison of competing reaction pathways, enabling the prediction of which product will be formed fastest (the kinetically controlled product) versus which is most stable (the thermodynamically controlled product). ekb.egnih.gov
Q & A
Q. What are the common synthetic routes for 5-Methoxy-8-bromo-2-tetralone, and how are key intermediates characterized?
The synthesis typically involves bromination and cyclization steps. For example, Cabrera & Banerjee (2010) reported a method starting with m-methoxy benzaldehyde condensation, catalytic hydrogenation, bromination, and sulfuric acid-mediated cyclization to form brominated tetralone intermediates . Key intermediates (e.g., 3-carboxy bromo tetralone) are characterized via NMR, IR, and mass spectrometry. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Key Intermediate |
|---|---|---|
| Bromination | Br₂ in H₂SO₄ at 0–5°C | Bromoacid |
| Cyclization | Conc. H₂SO₄, reflux | 3-Carboxy bromo tetralone |
Q. How should researchers handle and store 5-Methoxy-8-bromo-2-tetralone to ensure stability?
Brominated tetralones are sensitive to light and heat. Evidence suggests storing related brominated compounds at 0–6°C to prevent decomposition . Use amber vials under inert gas (N₂/Ar) to minimize oxidation. Safety protocols (e.g., fume hoods, PPE) are critical due to potential toxicity .
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
Combine chromatographic (HPLC, GC-MS) and spectroscopic methods:
- HPLC : Quantify purity using C18 columns with UV detection (λ = 254 nm).
- NMR : Assign methoxy (δ 3.7–3.9 ppm) and bromine-induced deshielding in aromatic protons.
- Mass Spec : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₁BrO₂: theoretical m/z 265.0) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in 5-Methoxy-8-bromo-2-tetralone synthesis?
Bromination likely follows electrophilic aromatic substitution (EAS), where the methoxy group directs bromine to the para position. Steric hindrance from the tetralone carbonyl may favor bromination at the 8-position. Computational studies (DFT) or isotopic labeling (e.g., deuterated analogs) could validate this .
Q. How can researchers optimize reaction yields while minimizing byproducts like decarboxylated derivatives?
- Temperature Control : Lower bromination temperatures (0–5°C) reduce side reactions .
- Catalyst Screening : Test Lewis acids (e.g., FeBr₃) to enhance regioselectivity.
- Decarboxylation Mitigation : Use persulfate-free conditions during cyclization to avoid CO₂ elimination .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?
- 2D NMR (COSY, NOESY) : Resolve overlapping signals by identifying coupling networks.
- X-ray Crystallography : Confirm absolute configuration if crystals are obtainable.
- Dynamic NMR : Assess conformational exchange in solution at variable temperatures .
Q. What experimental design principles apply to studying the compound’s reactivity under oxidative conditions?
- Control Variables : Fix solvent (e.g., DCM), temperature, and oxidant (e.g., KMnO₄) concentration.
- Kinetic Studies : Use in-situ FTIR or UV-Vis to monitor reaction progress.
- Byproduct Analysis : Employ LC-MS/MS to identify minor products (e.g., quinone derivatives) .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
